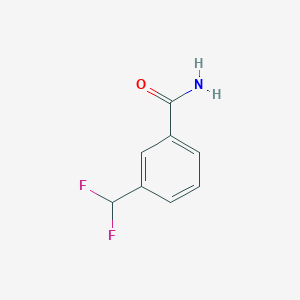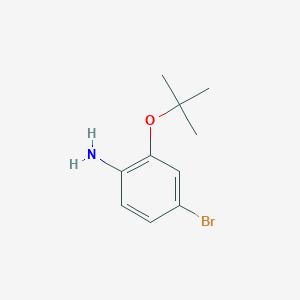
4-Bromo-2-(tert-butoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(tert-butoxy)aniline is an organic compound that belongs to the class of brominated anilines It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxy group at the second position on the aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(tert-butoxy)aniline typically involves the bromination of 2-(tert-butoxy)aniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(tert-butoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, solvents like methanol or ethanol.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction Reactions: Nitroso, nitro derivatives, or amines.
Applications De Recherche Scientifique
4-Bromo-2-(tert-butoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of bioactive compounds that can be used in biological studies.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(tert-butoxy)aniline depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
4-Bromoaniline: Lacks the tert-butoxy group, making it less sterically hindered and more reactive in certain reactions.
2-Bromo-4-(tert-butyl)aniline: Similar structure but with a tert-butyl group instead of tert-butoxy, affecting its reactivity and solubility.
4-Chloro-2-(tert-butoxy)aniline: Chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: 4-Bromo-2-(tert-butoxy)aniline is unique due to the presence of both bromine and tert-butoxy groups, which influence its reactivity and make it a valuable intermediate in organic synthesis. The combination of these functional groups allows for selective reactions and the formation of diverse products.
Propriétés
Formule moléculaire |
C10H14BrNO |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
4-bromo-2-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6H,12H2,1-3H3 |
Clé InChI |
RLVWOUMHUSXBBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CC(=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068696.png)
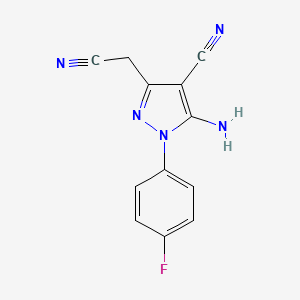

![1-[(1-Ethylcyclobutyl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13068725.png)
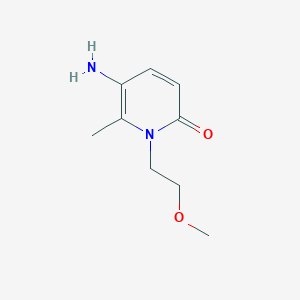
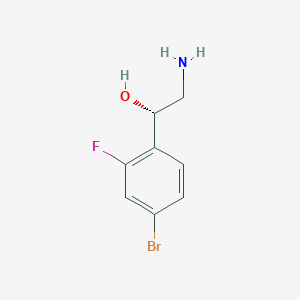
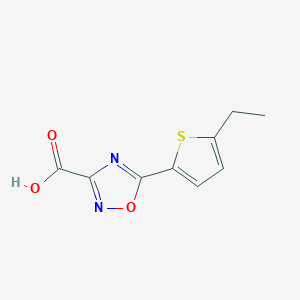
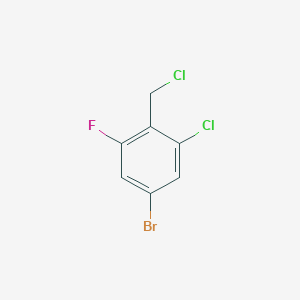

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
![2-Oxa-6-azaspiro[4.5]decane](/img/structure/B13068789.png)
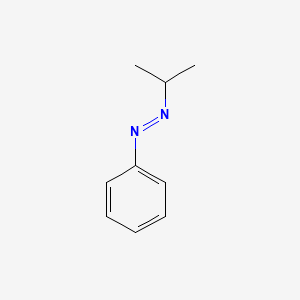
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
